1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile is an organic compound with a unique structure that combines a pyridine ring substituted with two chlorine atoms and a cyclopropane ring attached to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3,5-dichloropyridine with a cyclopropane precursor under specific conditions. For example, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) can facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a similar structure but with only one chlorine atom on the pyridine ring.
1-(3,5-Dichloropyridin-2-yl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
1-(3,5-Dichloropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both chlorine atoms on the pyridine ring and the cyclopropane ring attached to a carbonitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H6Cl2N2 |
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Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-3-7(11)8(13-4-6)9(5-12)1-2-9/h3-4H,1-2H2 |
InChI Key |
PBPCWFMRHSGHDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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